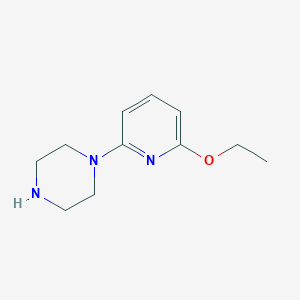

1-(6-Ethoxypyridin-2-Yl)Piperazine

描述

1-(6-Ethoxypyridin-2-yl)piperazine is part of a broader class of chemicals that have been synthesized and studied for their various biological and chemical properties. This compound, like its relatives, is of interest in chemical research due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the Whol-Ziegler reaction and subsequent reactions with sodium 2-ethoxy-2-oxo-ethanolate to yield target compounds with specific substituents on the piperazine ring. This method showcases the versatility in modifying the piperazine backbone to achieve desired chemical functionalities (Li Ming-zhu, 2012).

Molecular Structure Analysis

Structural characterization is typically achieved using techniques like IR, 1H-NMR, and MS spectrometry. These analytical methods confirm the molecular structure and the presence of specific functional groups in the synthesized compounds, ensuring the accuracy of the synthesis process (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

1-(6-Ethoxypyridin-2-yl)piperazine derivatives undergo various chemical reactions, tailored to produce compounds with desired biological activities or chemical properties. For instance, compounds designed for enhanced learning and memory facilitation in mice demonstrate the potential for targeted chemical modifications to achieve specific biological outcomes (Li Ming-zhu, 2008).

科学研究应用

Application in Neurology

Piperazine derivatives have been studied as Histamine H3 and Sigma-1 Receptor Antagonists with promising Antinociceptive Properties . These compounds interact with both sigma receptors to different degrees . The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity . Compounds 5 and 11 were identified as high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .

Application in Oncology

Piperazine heterocycles have potential as anticancer agents . The piperazine moiety is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities . Piperazine cores combined with various heterocyclic scaffolds offer a new class of hybrid heterocycles displaying profound activity . The biological applications of piperazine derivatives have drawn research interest in recent years because of their wide range of biological activities including anticancer .

Application in Microbiology

Piperazine-based polymers have shown significant antimicrobial activity against E. coli and S. aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Application in Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil , sold as Viagra . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Application in Antimicrobial Polymers

Piperazine-based polymers have shown significant antimicrobial activity . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Application in Water Purification

Piperazine-based polymers have been used in water purification systems . These polymers with low molecular weight bioactive agents or disinfectants help to reduce the lethality rate caused by pathogenic microbes . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Application in Food Packaging

Piperazine-based polymers have also found applications in food packaging . These polymers exhibit antimicrobial properties, which can help to prevent microbial infections, a life-threatening concern in several areas including food packaging .

安全和危害

未来方向

While specific future directions for “1-(6-Ethoxypyridin-2-Yl)Piperazine” are not mentioned in the search results, the synthesis of piperazine derivatives is a topic of ongoing research due to their wide range of biological and pharmaceutical activity . The development of new synthetic methods, particularly those that can synthesize these structures from the same starting materials, is very meaningful .

属性

IUPAC Name |

1-(6-ethoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBPLIGXKQSNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549724 | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethoxypyridin-2-Yl)Piperazine | |

CAS RN |

108122-25-4 | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

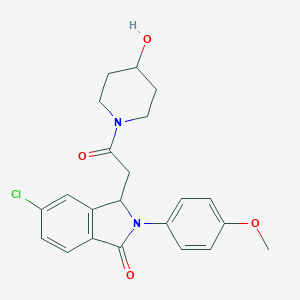

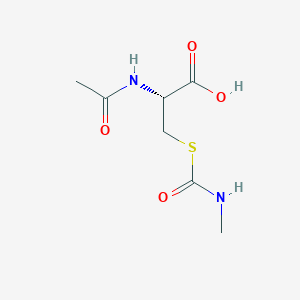

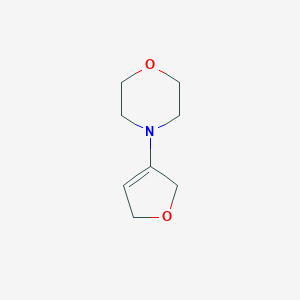

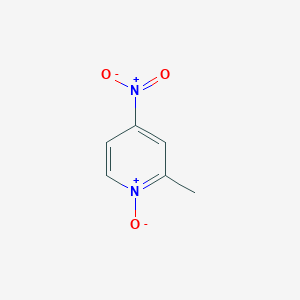

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)